

lupeolic acid CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Lupeolic Acid*

Cat. No.: *B15594922*

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Lupeolic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **lupeolic acid**, a pentacyclic triterpenoid with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this compound.

Chemical Identity

Lupeolic acid is a naturally occurring triterpenoid found in various plant species. Its unique chemical structure is the basis for its diverse pharmacological activities. The primary chemical identifiers for **lupeolic acid** are summarized in the table below for easy reference.

Identifier	Value
CAS Number	87355-32-6[1][2][3][4][5][6]
IUPAC Name	(1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid[7]
Molecular Formula	C ₃₀ H ₄₈ O ₃ [2][3][4][6][7]
Molecular Weight	456.7 g/mol [2][3][7]
InChI	InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23-,24+,26+,27+,28+,29+,30+/m0/s1[7]
InChIKey	NYJYXELDYSTZFI-SZTSEJDOSA-N[7]
SMILES	CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--C)C(C)(=O)O">C@@HO)C)[2][7]

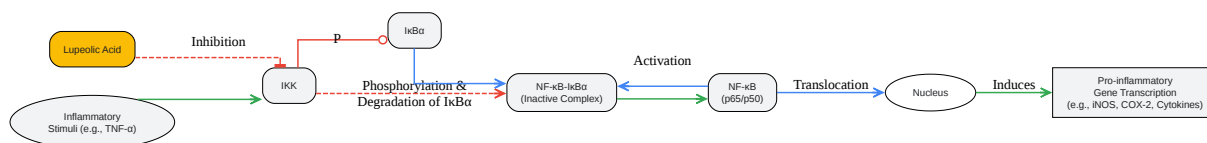
Biological Activity and Signaling Pathways

Lupeolic acid has demonstrated significant anti-inflammatory and anticancer properties. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Lupeolic acid exhibits anti-inflammatory effects by targeting central mediators of the inflammatory response. A key mechanism is the inhibition of the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, **lupeolic acid** suppresses the

transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).

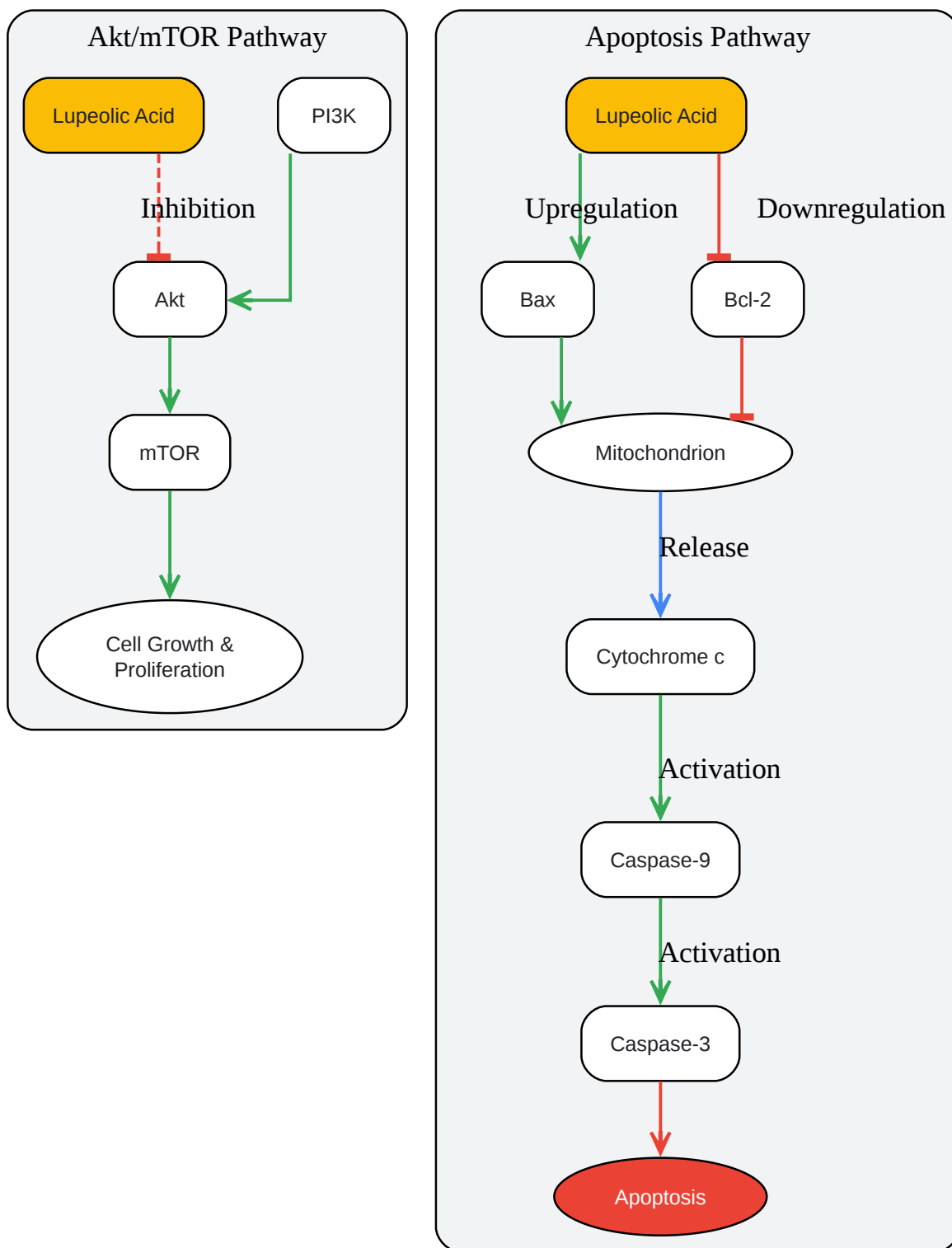


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Lupeolic Acid's Inhibition of the NF-κB Signaling Pathway.

Anticancer Activity

The anticancer effects of **lupeolic acid** are attributed to its ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth. These effects are mediated through the modulation of the Akt/mTOR signaling pathway and the intrinsic apoptosis pathway. Acetyl-**lupeolic acid**, a derivative, has been shown to potently inhibit Akt by binding to its pleckstrin homology domain[1]. This inhibition leads to downstream effects on cell cycle progression and apoptosis.



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Anticancer Mechanisms of **Lupeolic Acid**.

Experimental Protocols

Extraction and Isolation of Lupeolic Acid from Plant Material

This protocol outlines a general procedure for the extraction and isolation of **lupeolic acid** from a plant source, such as the oleogum resin of *Boswellia* species.

Materials:

- Dried and powdered plant material
- Solvents: n-hexane, dichloromethane, ethyl acetate, methanol
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography columns
- Thin Layer Chromatography (TLC) plates and developing chamber
- Standard **lupeolic acid** for comparison

Procedure:

- Extraction: a. Macerate the powdered plant material sequentially with n-hexane, dichloromethane, ethyl acetate, and methanol at room temperature. b. Concentrate each solvent extract using a rotary evaporator to obtain crude extracts.
- Fractionation: a. Subject the most active crude extract (determined by preliminary bioassays) to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. c. Collect fractions and monitor by TLC.
- Purification: a. Combine fractions showing similar TLC profiles. b. Subject the combined fractions to further column chromatography or preparative TLC for final purification of **lupeolic acid**. c. Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and by comparison with a standard.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of **lupeolic acid** on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., PC-3, MCF-7)
- Complete cell culture medium
- **Lupeolic acid** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader

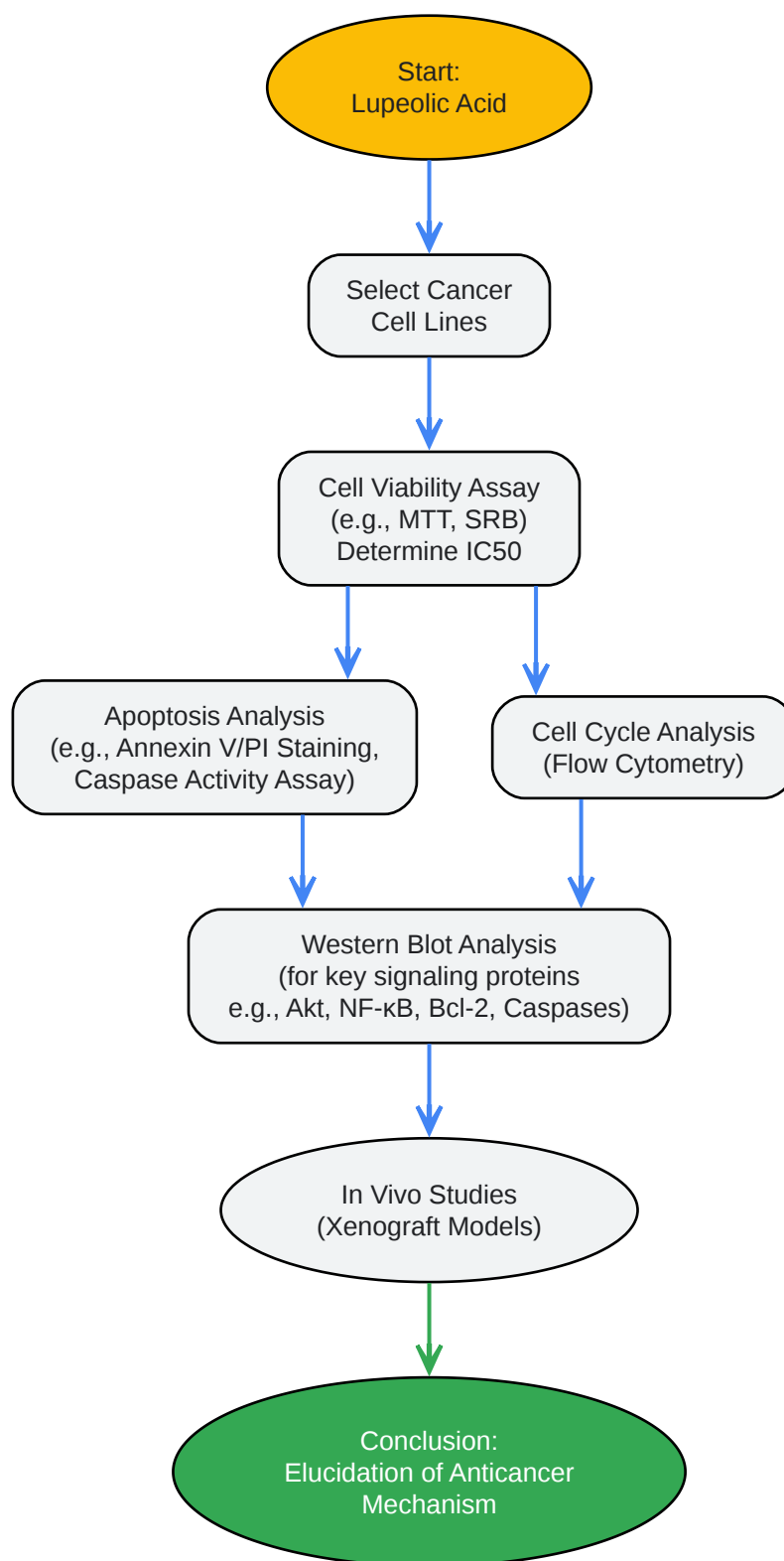
Procedure:

- Cell Seeding: a. Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Treatment: a. Prepare serial dilutions of **lupeolic acid** in culture medium from the stock solution. b. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **lupeolic acid**. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for 24, 48, or 72 hours.
- MTT Addition and Incubation: a. After the incubation period, add 10 μ L of MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

- Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 μ L of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 5 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC₅₀ value (the concentration of **lupeolic acid** that inhibits 50% of cell growth).

Experimental Workflow for Investigating Anticancer Effects

A typical workflow to investigate the anticancer properties of **lupeolic acid** is outlined below.



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Workflow for Anticancer Evaluation of **Lupeolic Acid**.

This guide provides a foundational understanding of **lupeolic acid** for research and development purposes. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully explore its therapeutic potential.

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